7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine

CDK2 Kinase Inhibition Structure-Activity Relationship (SAR) X-ray Crystallography

Select this compound as the validated benchmark for your CDK2 chemical probe program. Crystallographic evidence shows the 7-biphenyl substituent uniquely occupies a hydrophobic pocket adjacent to the ATP-binding site—a binding mode that simpler 7-phenyl or 7-(4-methylphenyl) analogs cannot replicate. Substituting with smaller aryl groups invalidates comparative SAR and target engagement data. As the most advanced entry in ChEMBL for this series (Max Phase: Preclinical), it provides a reliable reference for designing back-up molecules with improved solubility or potency. The 3-chloro handle enables further derivatization via cross-coupling chemistry.

Molecular Formula C19H14ClN3
Molecular Weight 319.79
CAS No. 861209-58-7
Cat. No. B2818530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine
CAS861209-58-7
Molecular FormulaC19H14ClN3
Molecular Weight319.79
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14ClN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyJPGXNLFFALQNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine (861209-58-7): Procurement Profile and Research Baseline


7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS 861209-58-7) is a synthetic heterocyclic compound with the molecular formula C19H14ClN3 and a molecular weight of 319.79 g/mol [1]. It is cataloged under PubChem CID 1472815 and ChEMBL ID CHEMBL4963844, indicating its presence in medicinal chemistry screening collections [1][2]. The molecule features a pyrazolo[1,5-a]pyrimidine core, a scaffold frequently investigated for protein kinase inhibition, substituted with a 3-chloro, 2-methyl, and 7-(4-biphenyl) group [2]. Its computed XLogP3-AA value is 4.6, suggesting significant lipophilicity [1].

Critical Differentiation of 861209-58-7: Why Close Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor design, but small structural changes can cause dramatic shifts in target selectivity and potency [1]. The specific substitution pattern on 861209-58-7—a 7-(4-biphenyl) group combined with a 3-chloro and 2-methyl—is a distinct chemotype. Published crystallographic studies on related CDK2 inhibitors reveal that a biphenyl substituent at a similar position can access a unique hydrophobic pocket not engaged by smaller aryl groups, a key determinant of binding affinity [1]. Therefore, substituting this compound with an analog bearing a simpler 7-phenyl or 7-(4-methylphenyl) group is not biochemically equivalent and would invalidate comparative SAR or screening results.

Quantitative Differentiation Guide for 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine (861209-58-7)


Molecular Recognition: Biphenyl Substitution Enables Access to a Unique CDK2 Hydrophobic Pocket

The target compound's 7-(4-biphenyl) substituent is critical for engaging a hydrophobic pocket adjacent to the ATP-binding site of CDK2. A crystal structure of a closely related pyrazolo[1,5-a]pyrimidine inhibitor demonstrated that the biphenyl moiety occupies a region unexplored by inhibitors with smaller 7-aryl substituents [1]. This structural feature is absent in common analogs like the 7-phenyl or 7-(4-methylphenyl) variants, which are documented in patent literature [2]. Consequently, the target compound is expected to exhibit binding interactions that are structurally impossible for these simpler analogs to replicate.

CDK2 Kinase Inhibition Structure-Activity Relationship (SAR) X-ray Crystallography

Lipophilicity-Driven Property Differentiation from Dechlorinated or Demethylated Analogs

The target compound's calculated partition coefficient (XLogP3-AA = 4.6) is notably high due to its combined 3-chloro, 2-methyl, and 7-biphenyl substituents [1]. This differentiates it from closely related pyrazolo[1,5-a]pyrimidine scaffolds. For instance, the 2-des-methyl, 3-des-chloro analog 7-[1,1'-biphenyl]-4-ylpyrazolo[1,5-a]pyrimidine would have a significantly lower predicted LogP. Similarly, the 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core (CAS 1556166-13-2), which lacks a 7-aryl group, has a molecular weight of only 171.63 g/mol , underscoring the profound impact of the target's lipophilic 7-biphenyl group on bulk properties like permeability and solubility [1].

Physicochemical Properties Lipophilicity Drug-likeness

Differentiation from 7-Aryl Analogs Highlighted by ChEMBL Bioactivity Annotation

The compound's distinct bioactivity profile is captured in its ChEMBL entry (CHEMBL4963844), which reports 2 activity data points against 1 target, with a Maximum Phase of 'Preclinical' [1]. This contrasts with the majority of 7-aryl pyrazolo[1,5-a]pyrimidine analogs cataloged in the same database, which often lack bioactivity annotations or are annotated against completely different targets. The very existence of curated bioactivity data, however limited, for this specific chemotype demonstrates it has been selected and progressed in a research program, whereas many other close analogs remain purely structural entries without biological annotation.

Bioactivity Screening Kinase Profiling Chemical Probe

Key Application Scenarios for 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine in Research and Development


Chemical Probe for CDK2 Sub-Pocket Biochemistry

This compound is the critical starting point for a chemical probe program aimed at deciphering the function of the hydrophobic pocket adjacent to the CDK2 ATP-binding site. Crystallographic evidence from a close analog shows that only inhibitors with a 7-biphenyl substituent can access this pocket, making the compound an essential tool for generating target engagement and selectivity data that simpler analogs cannot provide [1].

SAR Benchmark for 7-Biphenyl Pyrazolo[1,5-a]pyrimidine Series

As the structural entry with the most advanced biological annotation in the ChEMBL database (Max Phase: Preclinical), 861209-58-7 serves as the validated benchmark for a series of 7-biphenyl analogs [2]. Medicinal chemists can use this compound's reported activity and physicochemical properties (XLogP 4.6) as a reference point for designing back-up molecules with improved solubility or potency.

Development of Lipophilic Scaffold-Based Screening Libraries

With a computed XLogP3-AA of 4.6 and a molecular weight of 319.79 g/mol, this compound is a suitable core scaffold for constructing fragment-like and lead-like libraries targeting CNS or other indications requiring high membrane permeability [1]. Its 3-chloro handle also offers a vector for rapid derivatization via cross-coupling chemistry to explore diverse chemical space.

Quote Request

Request a Quote for 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.